molecular formula C5H10F3NO3S B13475561 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide

Cat. No.: B13475561
M. Wt: 221.20 g/mol
InChI Key: VVYDXKAGWJTIRX-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide: is an organic compound with the molecular formula C5H10F3NO3S It is characterized by the presence of a trifluoroethoxy group attached to a propane sulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonamide with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonamide group. The general reaction scheme is as follows:

3-chloropropane-1-sulfonamide+2,2,2-trifluoroethanolBaseThis compound+HCl\text{3-chloropropane-1-sulfonamide} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 3-chloropropane-1-sulfonamide+2,2,2-trifluoroethanolBase​this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The trifluoroethoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of ethoxypropane-1-sulfonamide.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonic acid
  • 3-(2,2,2-Trifluoroethoxy)propane-1-thiol
  • 3-(2,2,2-Trifluoroethoxy)propane-1-amine

Uniqueness

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide is unique due to the presence of both the trifluoroethoxy and sulfonamide groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its interactions with biological targets and its solubility in organic solvents.

Properties

Molecular Formula

C5H10F3NO3S

Molecular Weight

221.20 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)propane-1-sulfonamide

InChI

InChI=1S/C5H10F3NO3S/c6-5(7,8)4-12-2-1-3-13(9,10)11/h1-4H2,(H2,9,10,11)

InChI Key

VVYDXKAGWJTIRX-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)(F)F)CS(=O)(=O)N

Origin of Product

United States

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